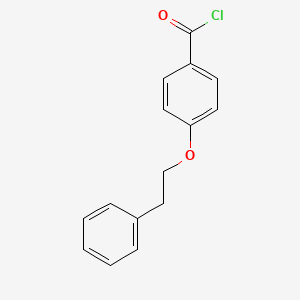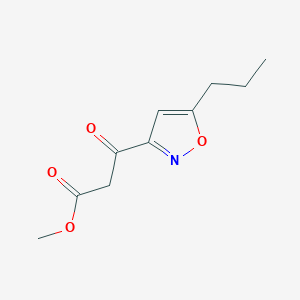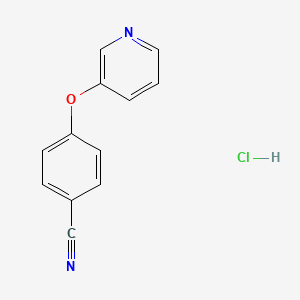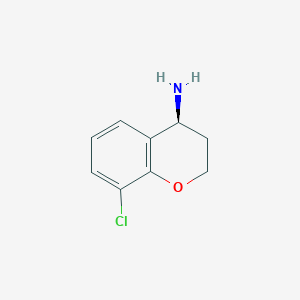
4-(2-Phenylethoxy)benzoyl chloride
Vue d'ensemble
Description
4-(2-Phenylethoxy)benzoyl chloride is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-(2-Phenylethoxy)benzoyl chloride is represented by the InChI code1S/C15H13ClO2/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 . This indicates that the molecule consists of a benzoyl chloride group attached to a phenylethoxy group.
Applications De Recherche Scientifique
Electrophilic Substitution Applications
The electrophilic substitution of benzocyclobutene with benzoylation results in the production of compounds such as β-phenethyl chloride and 4-benzoylbenzocyclobutene, showcasing its utility in organic synthesis and chemical reactions involving chlorides (Lloyd & Ongley, 1965).
Polymer Synthesis
4-(2-Phenylethoxy)benzoyl chloride is used in the synthesis of specialized polyesters. For example, hexafluoroisopropoxy-containing polyesters have been synthesized using this compound, indicating its role in creating materials with unique thermal and solubility properties (Reddy et al., 1996).
Liquid Crystal and Optical Switching
This chemical plays a role in the production of materials for optical switching. The study of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, which are used as intermediates for complex materials, demonstrates their liquid-crystalline properties and potential in optical applications (Jaworska et al., 2017).
Synthesis of Organic Compounds
The compound is involved in the synthesis of various organic compounds such as 2-substituted-4H-3,1-benzoxazin-4-ones, highlighting its versatility in organic chemistry (Bain & Smalley, 1968).
Creation of Prodrugs
It is used in the creation of new classes of compounds like 2-alkylidene-benzo[1,3]dioxin-4-ones, which act as prodrugs for aspirin and intermediates in synthesizing new aspirin prodrugs, indicating its pharmaceutical applications (Babin & Bennetau, 2001).
Derivatization Reagents in Chromatography
This chemical is used to create fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, essential for separation and analysis in chromatography (Tsuruta & Kohashi, 1987).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-phenylethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLLZNAMDISNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylethoxy)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1393811.png)






![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)